molecular formula C8H8N6 B6256969 (1,2-diazidoethyl)benzene CAS No. 22710-73-2

(1,2-diazidoethyl)benzene

Cat. No.: B6256969
CAS No.: 22710-73-2
M. Wt: 188.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-diazidoethyl)benzene is a chemical compound characterized by the presence of two azido groups attached to an ethylbenzene structure. It is a colorless to pale yellow liquid with a distinct odor. This compound is known for its high energy content and sensitivity to heat and shock, making it a valuable precursor in the production of explosives and pharmaceuticals .

Preparation Methods

The synthesis of (1,2-diazidoethyl)benzene typically involves a two-step process. Initially, benzyl chloride reacts with sodium azide to form benzyl azide. Subsequently, the benzyl azide undergoes reduction with lithium aluminum hydride to yield this compound. Industrial production methods require careful handling due to the compound’s sensitivity to heat and shock .

Chemical Reactions Analysis

(1,2-diazidoethyl)benzene is known to undergo various chemical reactions, including:

Scientific Research Applications

(1,2-diazidoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-diazidoethyl)benzene involves its ability to act as a nucleophile, forming stable complexes with Lewis acids such as metal ions. This interaction facilitates various chemical transformations, including substitution and reduction reactions.

Comparison with Similar Compounds

(1,2-diazidoethyl)benzene can be compared with other azido compounds such as:

Properties

CAS No.

22710-73-2

Molecular Formula

C8H8N6

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.